4-Fluoro-3-isobutoxybenzaldehyde CAS number
4-Fluoro-3-isobutoxybenzaldehyde CAS number
An In-depth Technical Guide to 4-Fluoro-3-isobutoxybenzaldehyde
Abstract
4-Fluoro-3-isobutoxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. The presence of a fluorine atom, an isobutoxy group, and a reactive aldehyde moiety on the benzene ring creates a versatile scaffold for the synthesis of complex organic molecules. The fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, while the isobutoxy group provides a lipophilic and sterically influential feature. This technical guide offers a comprehensive overview of 4-Fluoro-3-isobutoxybenzaldehyde, including its chemical properties, a proposed, detailed synthesis protocol based on established chemical principles, and its potential applications by analogy to structurally related compounds. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction and Chemical Identity
4-Fluoro-3-isobutoxybenzaldehyde is an aromatic organic compound. As of the date of this publication, a specific CAS (Chemical Abstracts Service) number has not been widely assigned, suggesting it is a novel or less-common research chemical. Its structure, however, is a logical extension of a family of substituted benzaldehydes that are pivotal in modern organic synthesis.
The core structure features three key functional groups:
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An Aldehyde Group (-CHO): A highly reactive site for nucleophilic additions and condensations, fundamental for constructing larger molecular architectures.[1]
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A Fluorine Atom (-F): A prized substituent in medicinal chemistry, known for its ability to improve pharmacokinetic profiles by enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
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An Isobutoxy Group (-OCH₂(CH(CH₃)₂)): An ether linkage that increases lipophilicity and introduces a specific steric profile, which can be crucial for molecular recognition and interaction with biological systems.
This guide will provide a robust framework for its synthesis and use by drawing on established data from its immediate precursors and analogs, such as 4-Fluoro-3-hydroxybenzaldehyde and 4-Fluoro-3-isopropoxybenzaldehyde.
Physicochemical Properties
The exact physical properties of 4-Fluoro-3-isobutoxybenzaldehyde are not empirically documented in readily available literature. However, they can be reliably predicted based on its molecular structure and comparison with close analogs.
Table 1: Predicted and Analog Physicochemical Data
| Property | 4-Fluoro-3-isobutoxybenzaldehyde (Predicted) | 4-Fluoro-3-isopropoxybenzaldehyde[3][4][5] | 4-Fluoro-3-hydroxybenzaldehyde[6] |
| CAS Number | Not Assigned | 1236365-81-3 | 405-05-0 |
| Molecular Formula | C₁₁H₁₃FO₂ | C₁₀H₁₁FO₂ | C₇H₅FO₂ |
| Molecular Weight | 196.22 g/mol | 182.19 g/mol | 140.11 g/mol |
| Appearance | Colorless to pale yellow liquid (Predicted) | Not specified | Not specified |
| Purity | Synthesis dependent | ≥98% | >97% |
| InChI Key | (Predicted) | OYJUUYKZFWNVGB-UHFFFAOYSA-N | Not specified |
Proposed Synthesis Methodology: Williamson Ether Synthesis
The most direct and reliable method for preparing 4-Fluoro-3-isobutoxybenzaldehyde is the Williamson ether synthesis. This well-established reaction involves the alkylation of a deprotonated alcohol (phenoxide) with an alkyl halide. In this case, the readily available 4-Fluoro-3-hydroxybenzaldehyde serves as the phenolic precursor.
The rationale for this synthetic choice is its high efficiency, use of common laboratory reagents, and straightforward purification. The reaction proceeds in two conceptual steps: deprotonation of the phenol followed by nucleophilic substitution.
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol
Materials:
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4-Fluoro-3-hydroxybenzaldehyde (1.0 eq)
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Isobutyl bromide (1.2 eq)
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Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
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Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the starting material (a concentration of 0.2-0.5 M is typical).
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Alkylation: Add isobutyl bromide (1.2 eq) to the stirring suspension.
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Heating: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C may be used) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetone or ethyl acetate.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
-
Drying and Purification:
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
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Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4-Fluoro-3-isobutoxybenzaldehyde.
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Causality and Experimental Choices:
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Base (K₂CO₃): A moderately strong base is chosen to deprotonate the phenolic hydroxyl group without being strong enough to promote side reactions with the aldehyde or the alkyl halide.
-
Solvent (Acetone/DMF): A polar aprotic solvent is essential. It dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.
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Excess Reagents: A slight excess of isobutyl bromide and potassium carbonate is used to ensure the complete consumption of the limiting starting material, 4-Fluoro-3-hydroxybenzaldehyde.
Applications in Research and Drug Development
While specific applications for 4-Fluoro-3-isobutoxybenzaldehyde are not yet documented, the utility of its structural motifs is well-established in several fields:
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Pharmaceutical Intermediates: Fluorinated benzaldehydes are crucial precursors for a wide range of therapeutic agents, including anti-inflammatory drugs, analgesics, and kinase inhibitors.[1][7] The aldehyde group allows for the construction of various heterocyclic systems (e.g., chalcones, hydrazones) which are common pharmacophores.[6] For example, 3-Fluoro-4-hydroxybenzaldehyde is used to synthesize curcuminoid analogs for anti-cancer research and hydrazone derivatives with anti-inflammatory activity.[6]
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Agrochemicals: The compound's structure is relevant to the development of modern herbicides and insecticides, where the combination of a substituted aromatic ring and reactive functional groups contributes to biological efficacy.[7]
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Materials Science: Substituted benzaldehydes can be incorporated into polymers or used to create fluorescent probes for biological imaging.
The specific combination of fluorine and an isobutoxy group in 4-Fluoro-3-isobutoxybenzaldehyde offers a unique balance of electronic properties and lipophilicity for medicinal chemists to explore in creating novel bioactive molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed. The following guidelines are based on data for structurally similar aromatic aldehydes.[8][9]
Table 2: Hazard and Safety Information
| Hazard Category | Description & Precautionary Statements |
| Flammability | Likely a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[8][9] |
| Health Hazards | May cause skin and serious eye irritation. May cause respiratory irritation.[8] Avoid breathing vapors. Wash skin thoroughly after handling. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood. |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |
Self-Validating Protocol for Safe Handling:
-
Assess: Before starting work, review this safety information and locate the nearest safety shower, eyewash station, and fire extinguisher.
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Prepare: Ensure the chemical fume hood is functioning correctly. Don all required PPE.
-
Execute: Handle the chemical within the fume hood, avoiding the generation of vapors. Use appropriate glassware and equipment.
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Conclude: Clean the work area thoroughly. Tightly seal the container and return it to its designated storage location. Dispose of any waste in properly labeled containers.
Conclusion
4-Fluoro-3-isobutoxybenzaldehyde represents a promising, albeit not widely commercialized, chemical intermediate. Its synthesis is readily achievable through standard organic chemistry techniques, primarily the Williamson ether synthesis from 4-Fluoro-3-hydroxybenzaldehyde. The combination of its functional groups makes it a highly attractive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, handle, and utilize this versatile molecule in their research and development programs.
References
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- Thermo Fisher Scientific. (2009, May 19). SAFETY DATA SHEET.
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- CymitQuimica. (n.d.). 4-Fluoro-3-isopropoxybenzaldehyde.
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- Fluorochem. (n.d.). 4-Fluoro-3-isopropoxybenzaldehyde.
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